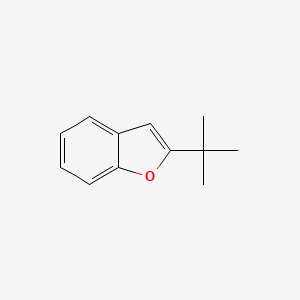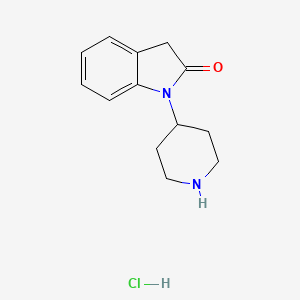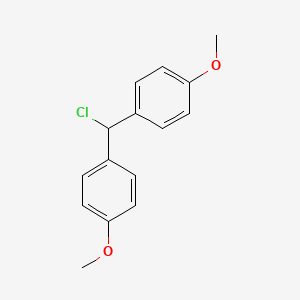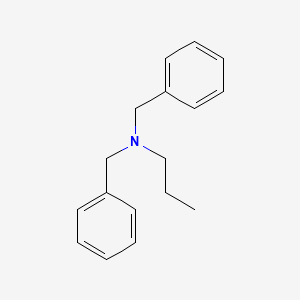
1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone
Descripción general
Descripción
1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone, also known as AMPT, is a synthetic compound that has been used in scientific research for several years. It is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.
Aplicaciones Científicas De Investigación
Nucleophilic Substitution and Elimination Reactions
Research on nucleophilic substitution and elimination reactions of tertiary carbocations provides insights into reaction mechanisms involving complex organic compounds. Toteva and Richard (1996) explored the reactions of derivatives in aqueous solutions, estimating the rate constant for the simple tertiary carbocation, highlighting the importance of understanding reaction pathways in organic synthesis Toteva & Richard, 1996.
Crystal Structure Analysis
The study of crystal structures of organic compounds aids in understanding molecular configurations and interactions. Wang et al. (2005) determined the X-ray crystal structure of a related compound, providing insights into molecular geometry and stability Wang et al., 2005.
Fluorescent Labeling of Proteins
Fluorescent labeling techniques are crucial for tracking and studying proteins in biological research. Weigele, de Bernardo, and Leimgruber (1973) developed a new reagent for fluorescent labeling, showcasing the application of organic compounds in enhancing bioimaging methods Weigele, de Bernardo, & Leimgruber, 1973.
Corrosion Inhibition
The study by Bentiss et al. (2009) on the inhibition performance of organic compounds on mild steel in acidic medium demonstrates the application of organic chemistry in materials science, particularly in corrosion control Bentiss et al., 2009.
High-Throughput Screening for Apoptosis Inducers
Kemnitzer et al. (2004) identified potent apoptosis inducers through a novel cell- and caspase-based high-throughput screening assay, indicating the role of organic compounds in developing new anticancer agents Kemnitzer et al., 2004.
Propiedades
IUPAC Name |
1-(2-amino-5-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFAEZUOEIPYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467263 | |
| Record name | 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone | |
CAS RN |
205756-71-4 | |
| Record name | 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1624572.png)

![Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate](/img/structure/B1624576.png)
![(2-{Ethyl-[4-(4-nitro-phenylazo)-phenyl]-amino}-ethoxy)-acetic acid-4-nitro-phenyl ester](/img/structure/B1624577.png)






![(6aR,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B1624590.png)
